molecular formula C10H5F6NS B14486593 Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- CAS No. 66172-01-8

Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-

Cat. No.: B14486593
CAS No.: 66172-01-8
M. Wt: 285.21 g/mol
InChI Key: ICQSBRFDHDJZSC-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-: is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenol with various aldehydes or ketones. For the specific compound Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-, the synthesis can be achieved through the reaction of 2-aminothiophenol with 2,2,2-trifluoroacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups .

Scientific Research Applications

Chemistry: Benzothiazole derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, benzothiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are used in the development of drugs for the treatment of various diseases .

Industry: Benzothiazole derivatives are used as vulcanization accelerators in the rubber industry. They also find applications in the production of dyes, pigments, and optical brighteners .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and other applications .

Properties

CAS No.

66172-01-8

Molecular Formula

C10H5F6NS

Molecular Weight

285.21 g/mol

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C10H5F6NS/c11-9(12,13)7(10(14,15)16)8-17-5-3-1-2-4-6(5)18-8/h1-4,7H

InChI Key

ICQSBRFDHDJZSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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